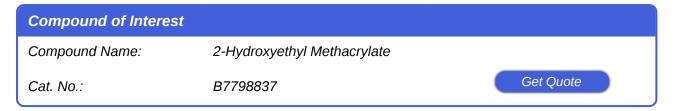




Smart pH-Responsive HEMA-co-DMAEMA Nanohydrogels: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and characterization of smart pH-responsive nanohydrogels composed of **2-hydroxyethyl** methacrylate (HEMA) and N,N-dimethylaminoethyl methacrylate (DMAEMA). These nanohydrogels exhibit significant potential in targeted drug delivery due to their ability to respond to changes in environmental pH, a characteristic feature of tumor microenvironments and intracellular compartments.

Introduction

Poly(HEMA-co-DMAEMA) nanohydrogels are crosslinked polymeric nanoparticles that are hydrophilic and can absorb large amounts of water. The incorporation of DMAEMA, a pHsensitive monomer, imparts the "smart" behavior. At physiological pH (7.4), the tertiary amine groups of DMAEMA are largely deprotonated, leading to a collapsed hydrogel structure. In acidic environments (e.g., pH 5.5-6.5), these amine groups become protonated, causing electrostatic repulsion between the polymer chains, resulting in swelling of the nanohydrogel and subsequent release of an encapsulated therapeutic agent. This targeted release mechanism can enhance the therapeutic efficacy of drugs while minimizing side effects on healthy tissues.[1][2]

Key Applications



- Targeted Cancer Therapy: The acidic tumor microenvironment triggers the release of encapsulated anticancer drugs like doxorubicin directly at the tumor site, increasing local drug concentration and reducing systemic toxicity.[1][2]
- Gene Delivery: The cationic nature of the protonated nanohydrogels facilitates the condensation of negatively charged genetic material (e.g., plasmids), protecting it from degradation and enabling its delivery into cells.[3]
- Protein and Peptide Delivery: These nanohydrogels can be utilized for the controlled release
 of therapeutic proteins and peptides, such as insulin, responding to pH changes in the
 gastrointestinal tract or other biological environments.[4][5]

Data Presentation

Table 1: Physicochemical Properties of HEMA-co-DMAEMA Nanohydrogels



Property	Value	Conditions	Reference
Particle Size	180 nm	pH 7.4	[1][2]
400 nm	pH 5.5	[1][2]	_
175 nm	pH 7.4	[3]	_
385 nm	pH 5.5	[3]	
Drug Release (Doxorubicin)	~20%	pH 7.4 (simulated healthy tissue)	[1][2]
80%	pH 5.5 (simulated tumor environment)	[1][2]	
Monomer Ratio (HEMA:DMAEMA:PE G-DA)	95:4:1 (% in feed)	-	[1][3]
Mechanical Properties	Storage Modulus: 41 ± 9.1 kPa	рН 3.0	[6]
Loss Modulus: 2.7 ± 0.62 kPa	pH 3.0	[6]	
Storage Modulus: 12 ± 1.6 kPa	pH 11.0	[6]	_
Loss Modulus: 5.0 ± 0.55 kPa	pH 11.0	[6]	

Experimental Protocols Synthesis of HEMA-co-DMAEMA Nanohydrogels via RAFT Polymerization

This protocol is based on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization method, which allows for the synthesis of polymers with controlled molecular weight and narrow polydispersity.[1][3]

Materials:



- 2-hydroxyethyl methacrylate (HEMA), purified
- N,N-dimethylaminoethyl methacrylate (DMAEMA), purified
- Poly(ethylene glycol) diacrylate (PEG-DA), as crosslinker
- 2,2'-Azobis(2-methylpropionitrile) (AIBN), as initiator
- RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
- Degassed deionized water and ethanol

Procedure:

- Prepare a monomer mixture of HEMA (10.4 mmol), DMAEMA (0.41 mmol), and PEG-DA (0.11 mmol) in a reaction vessel. This corresponds to a molar ratio of approximately 95:4:1.
 [1][3]
- Prepare a solution of AIBN (0.036 mmol) and the RAFT agent (0.09 mmol).
- Add the initiator and RAFT agent solution to the monomer mixture. The recommended molar ratio of monomer:initiator:RAFT agent is 120:0.4:1.[3]
- Add a degassed solvent mixture of deionized water and ethanol (e.g., 5 mL, 30:70 v/v).[3]
- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
- Seal the reaction vessel and place it in a preheated oil bath at 70°C for the desired reaction time (e.g., 12-24 hours).
- After polymerization, purify the nanohydrogel solution by dialysis against deionized water for several days to remove unreacted monomers and other impurities.
- Lyophilize the purified nanohydrogel solution to obtain a dry powder for long-term storage.

Characterization of Nanohydrogels

4.2.1. Size and Zeta Potential Analysis:



- Technique: Dynamic Light Scattering (DLS)
- Procedure:
 - Disperse the lyophilized nanohydrogels in buffers of different pH (e.g., pH 7.4 and pH 5.5).
 - Analyze the hydrodynamic diameter and zeta potential of the nanohydrogels using a DLS instrument. This will confirm the pH-responsive swelling behavior.[1][2]

4.2.2. Morphological Characterization:

- Techniques: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)
- Procedure:
 - For TEM, place a drop of the nanohydrogel dispersion onto a carbon-coated copper grid and allow it to air-dry before imaging.
 - For SEM, lyophilize the nanohydrogel dispersion, mount the powder on a stub, and coat it
 with a conductive material (e.g., gold) before imaging. These techniques will provide
 information on the size, shape, and surface morphology of the nanohydrogels.[1][3]

4.2.3. Structural Characterization:

- Techniques: Fourier-Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
- Procedure:
 - For FTIR, mix the lyophilized nanohydrogel with KBr and press it into a pellet for analysis.
 - For ¹H NMR, dissolve the nanohydrogel in a suitable deuterated solvent (e.g., D₂O).
 These analyses will confirm the successful copolymerization of HEMA and DMAEMA and the incorporation of the crosslinker.[1][3]

Drug Loading and In Vitro Release Study



4.3.1. Drug Loading (e.g., Doxorubicin):

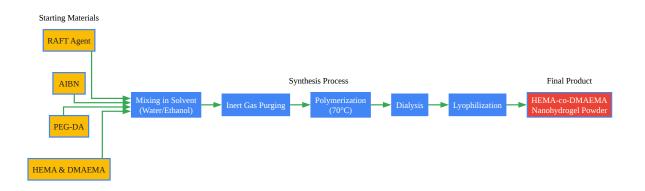
- Disperse a known amount of lyophilized nanohydrogels in an aqueous solution.
- Add a solution of the drug (e.g., doxorubicin hydrochloride) to the nanohydrogel dispersion.
- Stir the mixture at room temperature for 24 hours in the dark to allow for drug loading, which occurs primarily through electrostatic interactions.[1]
- Centrifuge the drug-loaded nanohydrogels and wash them with deionized water to remove any unloaded drug.
- Determine the amount of unloaded drug in the supernatant using UV-Vis spectroscopy or fluorescence spectroscopy to calculate the drug loading efficiency and loading content.

4.3.2. In Vitro Drug Release:

- Disperse the drug-loaded nanohydrogels in two different buffer solutions: one simulating physiological pH (7.4) and another simulating the acidic tumor microenvironment (pH 5.5).[1] [2]
- Place the dispersions in a dialysis bag with a suitable molecular weight cut-off and immerse them in the respective buffer solutions.
- Maintain the setup at 37°C with gentle shaking.
- At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh buffer.
- Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
- Plot the cumulative drug release as a function of time to evaluate the pH-responsive release profile.

Visualizations

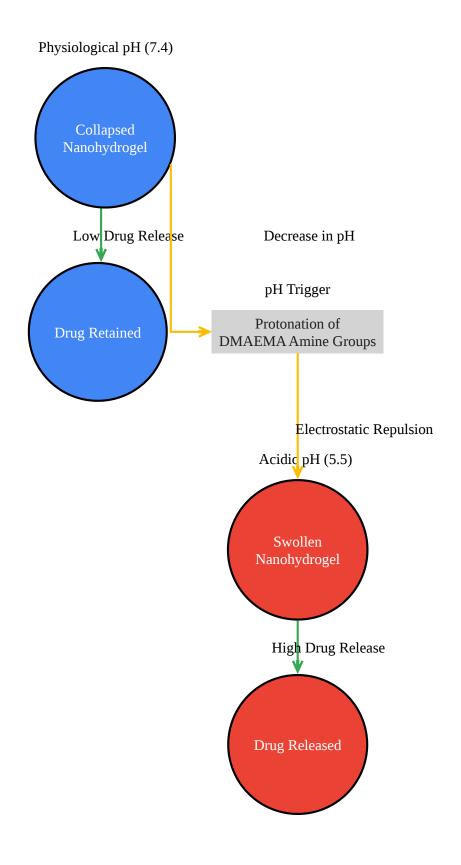




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Caption: Workflow for the synthesis of HEMA-co-DMAEMA nanohydrogels.





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Caption: pH-responsive swelling and drug release mechanism.



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